6-(Dimethylamino)picolinic acid

Overview

Description

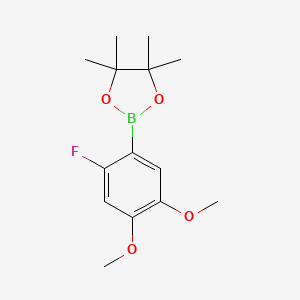

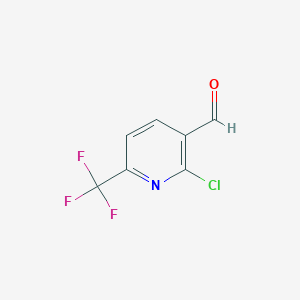

6-(Dimethylamino)picolinic acid is a chemical compound with the CAS Number: 30721-88-1 . It has a molecular weight of 166.18 and its IUPAC name is 6-(dimethylamino)-2-pyridinecarboxylic acid . It is a solid at room temperature .

Molecular Structure Analysis

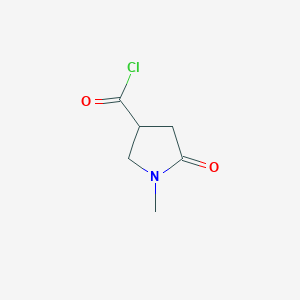

The molecular structure of this compound is represented by the formula C8H10N2O2 . The InChI Code for this compound is 1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12) .Scientific Research Applications

Synthesis and Structural Studies

- The synthesis of compounds involving 6-(dimethylamino)picolinic acid often leads to complex salts with notable structures. For instance, reactions involving dimethylamino pyridine and picolinic acid yield salts with unique octahedral geometries, as demonstrated in studies on stannate(IV) complexes (E. Najafi, M. Amini, S. Ng, 2012). Similarly, the reaction of dimethylamino azirines with picramic acid produces quinazoline and benzoxazole derivatives with distinct structural properties (J. M. Villalgordo, B. R. Vincent, H. Heimgartner, 1990).

Photophysical and Electrochemical Properties

- The introduction of dimethylamine into picolinic acid ligands in iridium(III) complexes has been found to enhance the absorption intensity and improve the intersystem crossing from singlet to triplet excited states, which is crucial in developing efficient blue phosphorescence emitters (Xue‐Feng Ren, Hong Tang, Guo-jun Kang, 2017).

Antioxidant Activities

- Some derivatives of picolinic acid, especially those with a dimethylamino group, have shown promising antioxidant potency and non-toxic effects in biological studies. This indicates their potential application in developing antioxidant agents (Peter Szabados-Furjesi, Dávid Pajtás, Aliz Barta, Evelin Csepanyi, A. Kiss-Szikszai, Á. Tósaki, I. Bak, 2018).

Medicinal Chemistry Applications

- In medicinal chemistry, this compound derivatives are used to synthesize various heterocyclic compounds. For example, the Dakin-West reaction, which involves α-amino dicarboxylic acids and carboxylic acid anhydrides, yields diverse products depending on the reaction conditions, highlighting the versatility of this chemical group in synthesizing medically relevant compounds (J. Lepschy, G. Höfle, L. Wilschowitz, W. Steglich, 1974).

Metal Ion Sensing and Coordination Chemistry

- This compound derivatives also find applications in developing metal ion sensors, as seen in the synthesis of near-infrared fluorescent probes for detecting Cu2+ in living cells (Ru Fang, Ding Xu, Wen Luo, Chen Hong, 2020). Additionally, these compounds are used in creating mixed-ligand metal complexes with unique properties, such as DNA binding and photocleavage capabilities (Vitthal A Kawade, Anupa A Kumbhar, Avinash S Kumbhar, C. Näther, A. Erxleben, Uddhavesh B Sonawane, R. Joshi, 2011).

Mechanism of Action

Target of Action

The primary target of 6-(Dimethylamino)picolinic acid is zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to zinc finger proteins. This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, which are key processes in the life cycle of many viruses .

Biochemical Pathways

This compound affects the biochemical pathways related to viral replication and packaging. By binding to zinc finger proteins and disrupting their function, it inhibits these pathways, leading to a decrease in viral replication . Additionally, it has been shown to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of zinc finger proteins’ structure and function, inhibition of viral replication and packaging, and interference with the entry of enveloped viruses . These effects contribute to its antiviral activity.

Safety and Hazards

The safety information for 6-(Dimethylamino)picolinic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for 6-(Dimethylamino)picolinic acid are not available, it’s worth noting that picolinic acid compounds have been used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests that similar compounds, like this compound, could also have potential applications in this area.

Biochemical Analysis

Biochemical Properties

6-(Dimethylamino)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This interaction is crucial in the context of antiviral research, as it can potentially inhibit the replication of viruses such as SARS-CoV-2 and influenza A virus. The compound’s ability to interfere with viral entry mechanisms highlights its importance in biochemical studies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to inhibit the entry of enveloped viruses into cells by compromising viral membrane integrity and interfering with cellular endocytosis . This inhibition can lead to a reduction in viral replication and spread, showcasing the compound’s potential as an antiviral agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit viral entry is primarily due to its interference with viral-cellular membrane fusion and endocytosis . This mechanism of action is critical for its antiviral properties and provides insights into its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under certain conditions, but its activity may degrade over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its antiviral activity over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit antiviral activity without significant toxicity. At higher doses, toxic or adverse effects may occur . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to tryptophan metabolism. It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway . These interactions can affect metabolic flux and metabolite levels, influencing various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, providing insights into its role in cellular processes

Properties

IUPAC Name |

6-(dimethylamino)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGDTVHJRLJIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696273 | |

| Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30721-88-1 | |

| Record name | 6-(Dimethylamino)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)